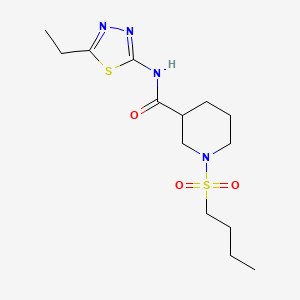![molecular formula C23H19FN2O3 B5326083 N-(2-(4-fluorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5326083.png)
N-(2-(4-fluorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-fluorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide, also known as GSK137647A, is a compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in preclinical studies for the treatment of various diseases.
作用机制
The mechanism of action of N-(2-(4-fluorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide involves the inhibition of the bromodomain and extra-terminal (BET) proteins. BET proteins are epigenetic readers that recognize acetylated lysine residues on histones and regulate gene transcription. Inhibition of BET proteins by this compound leads to the downregulation of various oncogenes and pro-inflammatory genes, resulting in the inhibition of cancer growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation, it has been shown to reduce the recruitment of immune cells to the site of inflammation. In metabolic disorders, it has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle.
实验室实验的优点和局限性
N-(2-(4-fluorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide has several advantages for lab experiments. It has shown high potency and selectivity for BET proteins, making it a useful tool for studying the role of BET proteins in various diseases. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research of N-(2-(4-fluorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide. One direction is to develop more potent and selective BET inhibitors based on the structure of this compound. Another direction is to study the role of BET proteins in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of new drug delivery systems may improve the solubility and bioavailability of this compound, allowing for its potential use in clinical settings.
Conclusion:
In conclusion, this compound is a compound with promising therapeutic applications in cancer, inflammation, and metabolic disorders. Its mechanism of action involves the inhibition of BET proteins, leading to the downregulation of various oncogenes and pro-inflammatory genes. While it has several advantages for lab experiments, including high potency and selectivity, it also has some limitations, including poor solubility and potential toxicity. Future research directions include developing more potent and selective BET inhibitors and studying the role of BET proteins in other diseases.
合成方法
The synthesis of N-(2-(4-fluorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide involves several steps. The first step involves the reaction of 4-fluoroaniline with 4-methoxybenzoyl chloride in the presence of a base to form 4-methoxy-N-(4-fluorophenyl)benzamide. The second step involves the reaction of this intermediate with acetic anhydride and a base to form 4-methoxy-N-(4-fluorophenyl)-N-acetylbenzamide. The final step involves the reaction of this intermediate with 2-(4-nitrophenyl)acetic acid in the presence of a catalyst to form this compound.
科学研究应用
N-(2-(4-fluorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide has been extensively researched for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and metabolic disorders. In cancer, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In metabolic disorders, it has been shown to improve glucose tolerance and insulin sensitivity.
属性
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3/c1-29-20-13-11-19(12-14-20)25-23(28)21(15-16-7-9-18(24)10-8-16)26-22(27)17-5-3-2-4-6-17/h2-15H,1H3,(H,25,28)(H,26,27)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKITZJVJAOOECX-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)F)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine](/img/structure/B5326002.png)
![5-[1-(3,5-dimethoxybenzyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5326009.png)
![7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5326017.png)
![({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5326021.png)
![7-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5326030.png)
![N-{3-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5326047.png)
![ethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5326048.png)

![methyl 5-(4-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B5326066.png)

![N-[1-(methoxymethyl)cyclopentyl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5326074.png)

![6-[4-(dimethylamino)benzylidene]-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5326099.png)
![1-[2-(diethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326105.png)